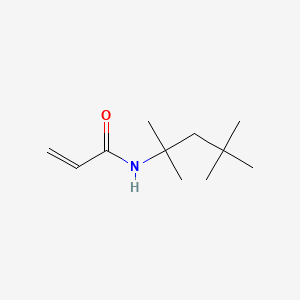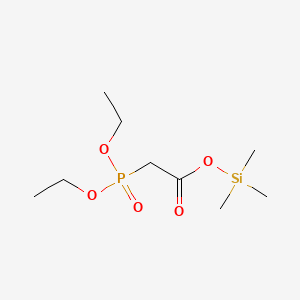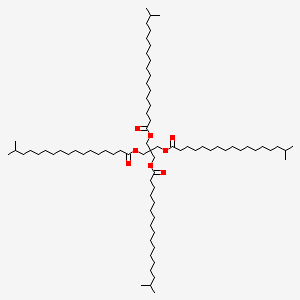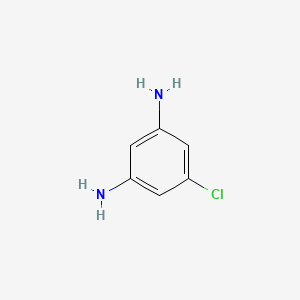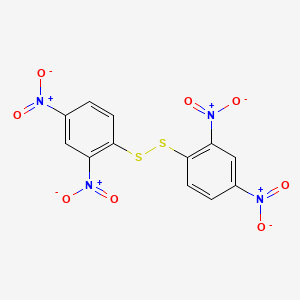
2,3,4,6-四氟苯胺
描述
2,3,4,6-Tetrafluoroaniline is an organic compound with the molecular formula C6H3F4NH2. It is a derivative of aniline, where four hydrogen atoms in the benzene ring are replaced by fluorine atoms. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
科学研究应用
2,3,4,6-Tetrafluoroaniline has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of drugs with enhanced metabolic stability.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
Target of Action
It’s known that anilines, in general, can interact with various biological targets depending on their specific chemical structure and functional groups .
Mode of Action
Anilines typically interact with their targets through various mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Anilines can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant, suggesting good bioavailability .
Result of Action
It’s known that anilines can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
生化分析
Biochemical Properties
2,3,4,6-Tetrafluoroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is particularly useful in the preparation of oxamyl dipeptide caspase inhibitors, which are developed for the treatment of stroke . The interactions of 2,3,4,6-Tetrafluoroaniline with these biomolecules are primarily based on its fluorine atoms, which can form strong hydrogen bonds and other non-covalent interactions, enhancing the stability and specificity of the biochemical reactions.
Cellular Effects
The effects of 2,3,4,6-Tetrafluoroaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3,4,6-Tetrafluoroaniline has been shown to inhibit certain enzymes involved in cell signaling, leading to altered gene expression and metabolic flux . These changes can result in modified cellular responses, which are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2,3,4,6-Tetrafluoroaniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. Additionally, 2,3,4,6-Tetrafluoroaniline can affect gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,3,4,6-Tetrafluoroaniline over time are critical factors in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to certain environmental factors, such as light and heat, can lead to gradual degradation, affecting its efficacy in biochemical experiments.
Dosage Effects in Animal Models
The effects of 2,3,4,6-Tetrafluoroaniline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways . At higher doses, 2,3,4,6-Tetrafluoroaniline can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
2,3,4,6-Tetrafluoroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,3,4,6-Tetrafluoroaniline within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical and therapeutic applications.
Subcellular Localization
2,3,4,6-Tetrafluoroaniline exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s role in various biochemical processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrafluoroaniline can be synthesized through several methods. One common approach involves the fluorination of aniline derivatives. For instance, the reaction of 2,3,4,6-tetrafluoronitrobenzene with hydrogen gas in the presence of a palladium catalyst can yield 2,3,4,6-tetrafluoroaniline . Another method involves the nucleophilic aromatic substitution of 2,3,4,6-tetrafluorobenzene with ammonia .
Industrial Production Methods: Industrial production of 2,3,4,6-tetrafluoroaniline typically involves large-scale fluorination processes. These processes are carried out under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
化学反应分析
Types of Reactions: 2,3,4,6-Tetrafluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into tetrafluorobenzene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Nucleophiles such as ammonia, amines, and thiols are commonly used.
Major Products:
Oxidation: Tetrafluoroquinones.
Reduction: Tetrafluorobenzene derivatives.
Substitution: Various substituted aniline derivatives.
相似化合物的比较
- 2,3,5,6-Tetrafluoroaniline
- 2,3,4,5,6-Pentafluoroaniline
- 2,4,6-Trifluoroaniline
Comparison: 2,3,4,6-Tetrafluoroaniline is unique due to the specific positioning of fluorine atoms, which imparts distinct electronic and steric properties. Compared to 2,3,5,6-tetrafluoroaniline, it has different reactivity patterns and stability. 2,3,4,5,6-Pentafluoroaniline, with an additional fluorine atom, exhibits even higher stability but different reactivity. 2,4,6-Trifluoroaniline, with fewer fluorine atoms, has lower stability and different chemical behavior .
属性
IUPAC Name |
2,3,4,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYRHTZJKKWEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189841 | |
| Record name | 2,3,4,6-Tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-73-5 | |
| Record name | 2,3,4,6-Tetrafluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetrafluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,6-Tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-tetrafluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


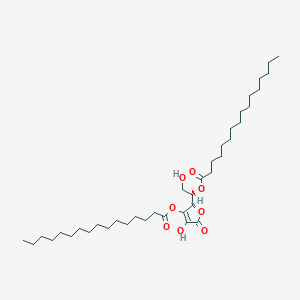
![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/new.no-structure.jpg)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)

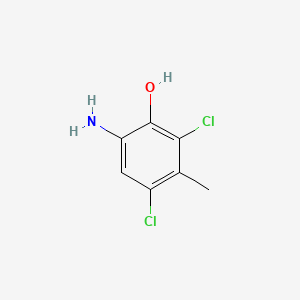
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)
